6-chloro-N-cyclopentylpyridine-3-carboxamide
Description
Properties
CAS No. |
585544-26-9 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
6-chloro-N-cyclopentylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13ClN2O/c12-10-6-5-8(7-13-10)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChI Key |
INCYPOVYPIHCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Strategy
The synthesis typically starts from picolinic acid (pyridine-3-carboxylic acid) or its derivatives. The key steps involve:
- Conversion of picolinic acid to the corresponding acid chloride.
- Introduction of the chloro substituent at the 6-position of the pyridine ring.
- Amidation of the acid chloride with cyclopentylamine to form the target amide.
This approach leverages classical acyl chloride chemistry and nucleophilic substitution at the amine.
Acid Chloride Formation and Chlorination
According to Ž Babić et al. (2012), the preparation of the acid chloride intermediate involves treatment of picolinic acid with thionyl chloride (SOCl₂) under reflux conditions (approximately 72 °C) for 16 hours under a nitrogen atmosphere. During this step, chlorination of the pyridine ring also occurs at the para-position relative to the carboxyl group, yielding 6-chloropyridine-3-carbonyl chloride hydrochloride as a key intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Picolinic acid → Acid chloride | Thionyl chloride, 72 °C, 16 h, N₂ atmosphere | Formation of 6-chloropyridine-3-carbonyl chloride hydrochloride |
This dual transformation step is critical as it both activates the carboxylic acid for amide formation and introduces the chlorine substituent at the 6-position.
Amidation with Cyclopentylamine
The acid chloride intermediate is then reacted with cyclopentylamine to form the amide. This amidation is performed at room temperature in anhydrous toluene, with triethylamine as an HCl scavenger to neutralize the hydrochloric acid formed during the reaction. The addition of cyclopentylamine and triethylamine to the acid chloride solution is done dropwise, followed by stirring for approximately 30 minutes.
After reaction completion, the mixture is extracted with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using a mobile phase of petroleum ether/ethyl acetate/methanol in varying ratios.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Acid chloride + Cyclopentylamine + Triethylamine | Room temperature, 30 min, toluene solvent | Formation of this compound | 72% |
The product, this compound, is obtained as a solid with a melting point around 79–80 °C, confirming the successful amidation.
Summary Table of Preparation Methods
| Step No. | Reaction Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acid chloride formation & chlorination | Picolinic acid + SOCl₂, 72 °C, 16 h, N₂ | 6-chloropyridine-3-carbonyl chloride hydrochloride | Not specified | Simultaneous chlorination and acid chloride formation |
| 2 | Amidation | Acid chloride + cyclopentylamine + triethylamine, RT, 30 min, toluene | This compound | 72 | Purified by column chromatography |
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclopentylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate (K2CO3) and a polar aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "6-chloro-N-cyclopentylpyridine-3-carboxamide":
Scientific Research Applications
-
Sorafenib Derivatives :
- "this compound" is a derivative of Sorafenib, a drug used to treat renal cell and hepatocellular carcinoma .
- Research has been conducted on new Sorafenib derivatives, including a series of compounds (4a–e), to evaluate their cytostatic activity against various carcinoma, lymphoma, and leukemia tumor cell lines .
- These compounds have demonstrated antiproliferative activity, with some showing potency comparable to or even better than Sorafenib (IC50 = 1-4.3 μmol·L-1) .
- The presence of the [4-chloro-3-(trifluoromethyl)phenyl]carbamoyl group is crucial for high potency .
-
Antimetabolic Activity :
- Studies have investigated the inhibitory activity of related compounds on DNA, RNA, and protein synthesis in CEM cell cultures .
- The series of compounds were found to be the most inhibitory, with IC50 values in the lower micromolar range, corresponding closely to their antiproliferative IC50 values .
- These compounds behaved similarly to Sorafenib in terms of antimetabolic potential .
-
Phosphodiesterase 4D (PDE4D) Inhibitors :
- Cyclopentylpyridine core compounds have been explored in the design and synthesis of selective phosphodiesterase 4D (PDE4D) inhibitors .
- A survey of linkers using the cyclopentylpyridine core and an Ar1 amide revealed that a methylene linker was preferred over an amine linker for PDE4D potency and selectivity .
-
Antimicrobial Activity :
- Nitrogen-containing molecules, including compounds with pyridine carboxamide structures, have been synthesized and evaluated for antimicrobial activity .
- These compounds have shown potential as antibacterial and antifungal agents against Staphylococcus aureus and Candida albicans .
- Some have also been tested for activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopentylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 6-chloro-N-cyclopentylpyridine-3-carboxamide with structurally related pyridine and pyridazine derivatives:
Key Observations:
Ring System Variations : Pyridazine derivatives (e.g., ) exhibit reduced aromaticity compared to pyridine analogs, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects: Cyclopentyl vs. N-Alkylation: Methoxy and methyl groups () enhance metabolic stability compared to unsubstituted carboxamides .
Lipophilicity: The cyclopentyl group in the target compound likely increases lipophilicity relative to smaller substituents (e.g., methyl or cyanoethyl), influencing membrane permeability .
Biological Activity
6-chloro-N-cyclopentylpyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₁H₁₅ClN₂O
- Molecular Weight : 224.71 g/mol
- CAS Number : 1271728-79-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with a similar pyridine core can exhibit selective inhibition of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.
Key Mechanisms:
- PDE4D Inhibition : The compound shows potential as an allosteric inhibitor of the PDE4D subtype, which is significant for memory enhancement and cognitive function. PDE4D inhibitors have been linked to improved memory performance in preclinical models, suggesting that this compound could have similar effects .
Antimalarial Activity
Recent studies have explored the antimalarial properties of compounds related to the cyclopentylpyridine structure. Although specific data on this compound is limited, it shares structural similarities with other compounds that exhibit activity against Plasmodium falciparum. The cyclopropyl carboxamide class has demonstrated slow-acting asexual stage activity and efficacy against gametocytes, indicating a potential for developing new antimalarial therapies .
Case Studies
- Cognitive Enhancement :
-
PDE4D Selectivity :
- Research highlighted the design and synthesis of selective PDE4D inhibitors where modifications to the cyclopentylpyridine core led to improved potency and selectivity over other PDE subtypes. This suggests that further optimization of this compound could yield compounds with enhanced therapeutic profiles .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-N-cyclopentylpyridine-3-carboxamide, and what key reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Chlorination at the 6-position is achieved using POCl₃ or SOCl₂ under reflux, followed by carboxamide formation via coupling cyclopentylamine to the pyridine-3-carboxylic acid intermediate using coupling reagents like EDCI/HOBt. Key parameters include temperature control (70–90°C for chlorination), reaction time (4–8 hours for amide coupling), and stoichiometric ratios of reagents to minimize byproducts .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural confirmation?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C6, cyclopentylamide at C3) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 253.1) .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) .
Q. What purification strategies are recommended for isolating high-purity this compound?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane gradient) is standard. Recrystallization from ethanol/water (1:3) improves purity (>98%), monitored by HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can statistical experimental design methods optimize the synthesis of this compound?
- Methodological Answer : A factorial design (e.g., 2³ DOE) evaluates variables like temperature, catalyst loading, and solvent polarity. For example, a Central Composite Design (CCD) can model non-linear effects, with ANOVA identifying critical factors (e.g., temperature has the highest F-value). Response surfaces guide optimization, reducing experiments by 40–60% while achieving >90% yield .
Q. What computational strategies are employed to predict reaction pathways and optimize conditions for this compound’s synthesis?
- Methodological Answer : Quantum mechanical calculations (DFT) map energy barriers for chlorination and amidation steps. Transition state analysis identifies rate-limiting steps (e.g., nucleophilic attack during amide coupling). Coupled with ICReDD’s reaction path search algorithms, computational screening predicts optimal reagents (e.g., DCC over EDCI for sterically hindered amines) and solvent systems (e.g., DMF vs. THF), validated experimentally .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NOE correlations in NMR) are addressed by:
- 2D NMR : HSQC and HMBC to resolve connectivity (e.g., distinguishing C3 carboxamide from regioisomers) .
- X-ray Crystallography : Single-crystal analysis provides unambiguous bond lengths/angles (e.g., confirming cyclopentylamide conformation) .
- Cross-validation : Compare experimental IR/MS data with simulated spectra from computational tools like Gaussian .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Bioisosteric Replacement : Substitute cyclopentyl with cyclohexyl to assess steric effects on target binding .
- Pharmacophore Modeling : Align pyridine-carboxamide analogs to identify essential motifs (e.g., chloro group enhances hydrophobic interactions).
- In Vitro Assays : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) correlate substituent effects with potency. Data is analyzed using nonlinear regression (GraphPad Prism) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of this compound?
- Methodological Answer : Discrepancies arise from solvent polarity or pH variations. A standardized protocol (e.g., shake-flask method at pH 7.4) with HPLC quantification resolves inconsistencies. Computational tools like COSMO-RS predict solubility in untested solvents (e.g., DMSO > water), guiding experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
